5-(1-Ethoxyethenyl)-2-methylpyrimidine
Description
5-(1-Ethoxyethenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a methyl group at position 2 and an ethoxyethenyl substituent at position 5. The ethoxyethenyl group consists of a vinyl ether moiety, which imparts unique reactivity and electronic properties to the compound. This structure is synthesized via cross-coupling reactions, as demonstrated by Undheim et al., who utilized (1-ethoxyethenyl)tributylstannane with halopyrimidines followed by acid hydrolysis to yield acetylpyrimidines . The compound serves as a precursor for synthesizing functionalized pyrimidines, which are critical in pharmaceuticals, agrochemicals, and materials science. Its methyl group at position 2 enhances steric stability, while the ethoxyethenyl group enables further functionalization through hydrolysis or electrophilic addition.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(1-ethoxyethenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C9H12N2O/c1-4-12-7(2)9-5-10-8(3)11-6-9/h5-6H,2,4H2,1,3H3 |
InChI Key |
YTCIYSWMCDYSCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CN=C(N=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1, ) :
- Substituents: Hydroxyethyl at position 5; 2,4-dione groups.
- Properties: Increased polarity due to hydroxyl and ketone groups, enabling hydrogen bonding. Higher solubility in polar solvents compared to 5-(1-ethoxyethenyl)-2-methylpyrimidine.
- Reactivity: The dione groups participate in tautomerism, while the hydroxyethyl group undergoes oxidation or esterification .
5-(Bromomethyl)-2-methylpyrimidine () :
- Substituents: Bromomethyl at position 5; methyl at position 2.
- Properties: Electrophilic bromine enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings). Less stable under basic conditions compared to the ethoxyethenyl analogue.
- Applications: Intermediate for synthesizing pharmaceuticals or ligands .
Ethyl (2-methoxypyrimidin-5-yl)acetate () :
- Substituents: Methoxy at position 2; ethyl acetate group at position 5.
- Properties: Ester group increases lipophilicity. Methoxy acts as an electron-donating group, altering aromatic ring electron density.
- Synthesis: Prepared via palladium-catalyzed cross-coupling, similar to methods for ethoxyethenyl derivatives .
Electronic Effects on Pyrimidine Core
Reactivity and Stability
Data Table: Key Comparisons
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